Alpha-naphthyl red hydrochloride

Description

Historical Context of Naphthyl-Based Compounds and Azo Dyes in Scientific Inquiry

The scientific journey of compounds like alpha-naphthyl red hydrochloride is rooted in two significant historical developments in chemistry: the discovery and characterization of naphthalene (B1677914) and the synthesis of azo dyes.

Naphthalene, a polycyclic aromatic hydrocarbon with the formula C₁₀H₈, was first isolated from coal tar in the early 1820s. wikipedia.org In 1819, English chemist John Kidd was among the first to extract this white crystalline solid, demonstrating that coal could be a source of valuable chemical compounds beyond its use as fuel. guidechem.comencyclopedia.com The empirical formula for naphthalene was successfully determined by Michael Faraday in 1826, and its structure, consisting of two fused benzene (B151609) rings, was proposed by Emil Erlenmeyer in 1866. wikipedia.orgguidechem.com The study of naphthalene and its derivatives, such as the naphthols (C₁₀H₇OH), became crucial, with 2-naphthol (B1666908) in particular being a key intermediate in the synthesis of numerous dyes, tanning agents, and antiseptics. britannica.com

The era of synthetic dyes began in 1856 when William Henry Perkin synthesized mauveine. psiberg.comcdnsciencepub.com This breakthrough paved the way for the development of a vast array of synthetic colorants. The first azo dyes, characterized by the -N=N- functional group, were produced shortly after. Aniline (B41778) Yellow was synthesized in 1861, followed by Bismarck Brown in 1863. cdnsciencepub.com The modern industrial method for producing azo dyes, involving diazotization and an azo coupling reaction, was established in 1875. cdnsciencepub.com This process, where a diazonium salt reacts with a reactive aromatic compound like a phenol (B47542) or an amine, became the cornerstone for creating a diverse range of intensely colored azo compounds. psiberg.combyjus.com this compound is a product of this legacy, created by the coupling of a diazonium salt derived from aniline with α-naphthylamine.

Foundational Research Contributions of this compound to Chemical Sciences

This compound established its role in the chemical sciences primarily as a valuable analytical tool. Its foundational contributions stem from its distinct and reliable properties as a pH indicator and a chromogenic substrate.

As an acid-base indicator, it exhibits a distinct color change from red to yellow, with a transition occurring within a pH range of approximately 3.7 to 5.0. chemical-reagent.compreproom.org This property allows for the visual determination of the acidity or basicity of a solution, making it a staple in titrations and other analytical procedures where pH monitoring is critical. cymitquimica.com

In the realm of biological and medical research, the compound has been used as a detection dye. lookchem.com It serves as a substrate for identifying the presence and activity of specific enzymes, such as acid phosphatase. lookchem.com When these enzymes act upon a suitable substrate in the presence of the dye, the resulting reaction produces a red coloration, enabling researchers to visualize and quantify enzymatic activity in biological samples. lookchem.com This has found application in clinical diagnostic tests to aid in the identification of various conditions where enzymatic activity is an indicative marker. lookchem.com The structural characteristics, particularly the naphthalene ring system, are responsible for its chromophoric properties that enable this type of colorimetric analysis. cymitquimica.com

Below is a table summarizing the key properties of this compound:

Interactive Table: Physico-chemical Properties of this compound| Property | Value | References |

| Chemical Formula | C₁₆H₁₄ClN₃ | guidechem.com |

| Molecular Weight | 283.76 g/mol | guidechem.comscbt.com |

| Appearance | Red to dark red or brown powder/crystals | |

| Melting Point | ~124°C | |

| Boiling Point | 451.4°C at 760 mmHg | lookchem.com |

| pH Indicator Range | 3.7 (Red) - 5.0 (Yellow) | chemical-reagent.compreproom.org |

| Maximum Absorption (λmax) | 439 nm - 440 nm | chemical-reagent.com |

| Solubility | Soluble in alcohol, ether, benzene; slightly soluble in dilute acid; virtually insoluble in water. |

Current Research Landscape and Unaddressed Challenges in this compound Studies

The current research landscape for this compound is characterized by its continued use as a well-established reagent rather than a subject of novel investigation. Its role as a pH indicator and a chromogenic substrate in various biochemical assays remains its primary function in many educational and research laboratories. cymitquimica.com It is employed in molecular biology, biochemistry, and analytical chemistry for routine procedures such as monitoring pH and enzymatic reactions. guidechem.com

However, the field of analytical and diagnostic chemistry is continually evolving, presenting indirect challenges to the ubiquity of traditional dyes like this compound. Modern research often focuses on the development of more sensitive, specific, and quantifiable detection methods, such as fluorescent probes and biosensors, which can offer lower detection limits and greater specificity than older colorimetric assays.

Unaddressed challenges related to this compound can be inferred from its chemical properties and the broader context of dye research:

Aqueous Solubility: The compound is described as virtually insoluble in water, though soluble in organic solvents. This can be a limitation in certain biological applications that require fully aqueous environments, potentially necessitating the use of co-solvents which could interfere with biological systems.

Specificity and Sensitivity: While useful for general enzyme detection, the compound may lack the specificity required for complex biological systems where multiple enzymes could produce similar colorimetric changes. Research is constantly seeking probes that can distinguish between closely related enzyme isoforms or function within specific cellular compartments.

Environmental Considerations: Azo dyes as a class have faced scrutiny for their environmental persistence and the potential toxicity of their degradation products. cdnsciencepub.com While specific research on the environmental impact of this compound is not prominent in the search results, this is a general challenge for all synthetic dyes, driving research towards greener and more biodegradable alternatives.

Advancements in Conjugate Chemistry: Recent research into related structures, such as naphthyl-polyamine conjugates, highlights a modern approach to leveraging the naphthyl group. These studies explore how attaching naphthyl moieties to other chemical scaffolds (like polyamines) can create compounds with novel antimicrobial or antibiotic-enhancing properties. nih.gov This indicates a research trajectory that moves beyond the simple dye application of the naphthyl group, suggesting that the foundational structure is being incorporated into more complex and functional molecular designs. This shift in focus represents a challenge to the traditional applications of this compound, as researchers seek to build upon its basic structural elements to create more advanced chemical tools.

Structure

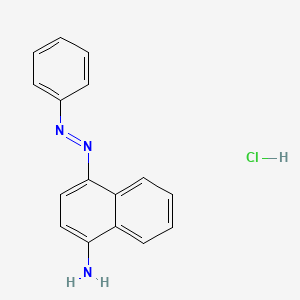

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-phenyldiazenylnaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3.ClH/c17-15-10-11-16(14-9-5-4-8-13(14)15)19-18-12-6-2-1-3-7-12;/h1-11H,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIKBLARWHZKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83833-14-1 | |

| Record name | 1-Naphthalenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83833-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Phenylazo)naphthalen-1-amine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083833141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(phenylazo)naphthalen-1-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Alpha Naphthyl Red Hydrochloride and Its Analogues

Established Synthetic Routes for Alpha-Naphthyl Red Hydrochloride Precursors and Related Naphthyl-Azo Dyes

The traditional and most widely employed method for synthesizing azo dyes, including this compound, is a two-step process: diazotization followed by an azo coupling reaction. nih.govunb.ca

The synthesis typically begins with the diazotization of a primary aromatic amine. nih.gov In the case of this compound, the precursor is 1-naphthylamine (B1663977). cdnsciencepub.comnottingham.ac.uk This reaction is carried out in an acidic medium, often using hydrochloric or sulfuric acid, and a source of nitrous acid, commonly sodium nitrite (B80452). unb.cagoogle.com The reaction is performed at low temperatures, typically between 0-5°C, to ensure the stability of the resulting diazonium salt. doubtnut.commdpi.com

The second step is the azo coupling, where the synthesized diazonium salt acts as an electrophile and reacts with an activated aromatic compound, which serves as a nucleophile. testbook.comvedantu.com For this compound, the diazonium salt of 1-naphthylamine is coupled with another molecule of 1-naphthylamine. rsc.org In the synthesis of related naphthyl-azo dyes, other coupling agents like 1-naphthol (B170400) or 2-naphthol (B1666908) are frequently used. doubtnut.comtestbook.com The coupling reaction with naphthols is typically carried out in an alkaline medium. doubtnut.com The hydroxyl group of the naphthol is more reactive than in phenols, making them effective coupling components. testbook.com

The general reaction scheme for the synthesis of a naphthyl-azo dye using 1-naphthol is as follows:

Diazotization: Aniline (B41778) is treated with sodium nitrite and hydrochloric acid to form benzene (B151609) diazonium chloride. doubtnut.com

Azo Coupling: The benzene diazonium chloride then reacts with 1-naphthol in an alkaline medium to produce an orange-red azo dye. doubtnut.com

Innovative Synthetic Strategies and Green Chemistry Approaches in Azo Compound Synthesis

Key areas of innovation include:

Solvent-free reactions: Grinding methods have been developed for the synthesis of azo dyes, eliminating the need for toxic solvents. rsc.orgrsc.org For instance, the diazo coupling reaction of aromatic amines with β-naphthol has been successfully carried out using sulfonic acid functionalized magnetic Fe3O4 nanoparticles as a solid acid catalyst under solvent-free conditions at room temperature. rsc.orgrsc.org

Use of greener catalysts: Researchers are exploring the use of biodegradable and non-toxic catalysts. Alginic acid, a polysaccharide derived from brown algae, has been used as a replacement for hazardous mineral acids like HCl and H2SO4 in diazotization reactions. digitellinc.com Another approach involves using nano-γ-Al2O3/Ti(IV) as a solid acid reagent to enhance the coupling reaction of β-naphthol with aryl diazonium salts.

Microwave-assisted synthesis: Microwave irradiation has been employed to accelerate the synthesis of unsymmetrical azo dyes. nih.gov This method offers a rapid and convenient one-step process, often without the need for a metal catalyst. nih.gov

Supercritical carbon dioxide (scCO2) as a reaction medium: scCO2 is considered a green solvent and has been used for the dyeing process of polymers with azo disperse dyes. mdpi.comnih.gov This technology not only reduces the environmental impact but can also improve the dyeing performance. nih.gov

Interactive Data Table: Comparison of Traditional and Green Synthetic Approaches for Azo Dyes

| Feature | Traditional Synthesis | Green Synthesis Approaches |

| Solvents | Often uses toxic organic solvents and strong acids/alkalis. rsc.orgrsc.org | Aims for solvent-free conditions or use of benign solvents like water or supercritical CO2. rsc.orgrsc.orgnih.gov |

| Catalysts | May involve hazardous mineral acids. digitellinc.com | Utilizes biodegradable catalysts (e.g., alginic acid) or recyclable solid acid catalysts (e.g., functionalized nanoparticles). rsc.orgrsc.orgdigitellinc.com |

| Reaction Conditions | Often requires low temperatures (0-5°C) for diazonium salt stability. doubtnut.comrsc.org | Can sometimes be performed at room temperature or accelerated with microwave assistance. rsc.orgrsc.orgnih.gov |

| Byproducts & Waste | Can generate significant amounts of waste and hazardous byproducts. mdpi.com | Designed to minimize waste and byproducts, with easier product isolation. rsc.orgrsc.org |

| Efficiency | Can have modest yields and long reaction times. rsc.orgrsc.org | Often demonstrates high yields and shorter reaction times. |

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency and yield of this compound synthesis are influenced by several factors that can be optimized. Key parameters include:

Temperature: The diazotization step is critically dependent on low temperatures (typically 0–5 °C) to prevent the decomposition of the unstable diazonium salt. mdpi.com

pH: The pH of the reaction medium is crucial for both the diazotization and coupling steps. Diazotization is carried out in a strong acidic medium, while the coupling reaction with phenols or naphthols is favored in alkaline conditions. doubtnut.comnih.gov For coupling with amines, the conditions can vary.

Catalyst: The choice and concentration of the catalyst can significantly impact the reaction rate and yield. rsc.orgrsc.org For example, the use of sulfonic acid functionalized magnetic nanoparticles has been shown to increase the efficiency of azo dye synthesis at room temperature. rsc.org

Substituent Effects: The electronic nature of substituents on both the diazonium salt and the coupling component can influence the reaction rate. Electron-donating groups on the coupling component and electron-withdrawing groups on the diazonium salt generally increase the rate of reaction. nih.gov

Research has shown that by carefully controlling these parameters, the yield and purity of the final product can be significantly improved. For instance, in the synthesis of azo disperse dyes, optimizing the structure of the dye molecule by introducing specific functional groups can lead to higher molar extinction coefficients and better dyeing performance. mdpi.com

Stereochemical Control and Regioselectivity in the Synthesis of Naphthyl Derivatives

The synthesis of substituted naphthalene (B1677914) derivatives often presents challenges in controlling the position of the incoming functional group, a concept known as regioselectivity. nih.govresearchgate.net In the context of this compound and its analogs, controlling where the azo group attaches to the naphthalene ring is critical.

Directing Group Effects: The existing functional groups on the naphthalene ring direct the position of subsequent substitutions. For example, in the coupling of a diazonium salt with 1-naphthol, the incoming electrophile (the diazonium ion) is directed to the para-position (C4) relative to the hydroxyl group. vedantu.com

Kinetic vs. Thermodynamic Control: The reaction conditions can influence the final product distribution. In the dibromination of naphthalene, for example, different catalysts can favor either the kinetically controlled product (formed faster) or the thermodynamically controlled product (more stable). mdpi.com Similarly, in the coupling of diazonium salts with 2-naphthol, the reaction typically occurs at the 1-position, which is the kinetically favored product due to the formation of a more stable carbocation intermediate. brainly.com

Catalyst-Controlled Regioselectivity: Modern synthetic methods are increasingly employing catalysts to achieve high regioselectivity. nih.govresearchgate.net For instance, transition metal-catalyzed C-H functionalization has emerged as a powerful tool to directly introduce functional groups at specific positions on the naphthalene ring that are otherwise difficult to access. nih.govresearchgate.net Ruthenium-catalyzed reactions have shown the ability to achieve remote C5-selective functionalization of naphthalene. acs.org

Stereochemical control, which deals with the three-dimensional arrangement of atoms, is also a significant consideration in the synthesis of more complex chiral naphthalene derivatives. youtube.com While less of a direct concern for the planar structure of alpha-naphthyl red itself, the principles of stereocontrol are vital in the synthesis of chiral precursors or analogs. Strategies for achieving stereochemical control include using chiral auxiliaries or substrates that influence the stereochemical outcome of a reaction. youtube.com

Post-Synthetic Modification and Derivatization Techniques for this compound

Once the basic azo dye structure is synthesized, it can be further modified to fine-tune its properties for specific applications. These post-synthetic modifications can alter the dye's color, solubility, and affinity for different materials.

One common strategy involves introducing new functional groups to the dye molecule. For example, azo dyes containing hydroxyl groups can be reacted with other reagents to create new derivatives with improved properties. researchgate.net A study designed novel azo dyes with an α-phenyl diazo ester moiety through a two-step post-modification of a hydroxylated azo benzene chromophore to enhance color fastness on polyurethane fibers. researchgate.netdntb.gov.ua

Another approach is the functionalization of the dye molecule to enhance its utility. For instance, azo dyes can be functionalized to act as sensors for metal ions or to be incorporated into polymer membranes for wastewater treatment. nih.gov The incorporation of heterocyclic moieties, such as 1,3,4-thiadiazole, into azo dye derivatives has been shown to influence their bioactive properties. rsc.org

These modification techniques significantly expand the utility of alpha-naphthyl red and related azo dyes beyond their traditional use as simple indicators, opening up possibilities for their application in advanced materials and analytical chemistry.

Structural Elucidation and Advanced Spectroscopic Characterization of Alpha Naphthyl Red Hydrochloride

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While experimental NMR data for alpha-naphthyl red hydrochloride is not widely available in peer-reviewed literature, predicted spectral data provide a theoretical framework for its structural confirmation.

Predicted ¹H NMR Data: The predicted proton NMR spectrum of this compound would be expected to show a complex pattern of signals in the aromatic region, corresponding to the protons of the naphthyl and phenyl rings. Additional signals corresponding to the amine proton would also be present. The exact chemical shifts and coupling constants would be influenced by the electron-donating and electron-withdrawing effects of the azo group and the amine substituent, as well as the protonation state of the molecule.

Predicted ¹³C NMR Data: The predicted carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. This would include distinct signals for the carbons of the naphthalene (B1677914) and benzene (B151609) rings, with the carbon atoms attached to the nitrogen atoms and the azo group exhibiting characteristic chemical shifts.

| Predicted NMR Data | Description |

| ¹H NMR | Predicted to show complex aromatic signals and an amine proton signal. guidechem.com |

| ¹³C NMR | Predicted to show distinct signals for all carbon atoms in the naphthalene and benzene rings. guidechem.com |

Note: The NMR data presented is based on computational predictions and awaits experimental verification.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include N-H stretching from the primary amine, C-H stretching from the aromatic rings, C=C stretching within the aromatic systems, and the N=N stretching of the azo group. The presence of the hydrochloride salt would also influence the spectrum, particularly in the region of amine salt vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR. The azo N=N stretching vibration, which can sometimes be weak in FTIR, is often strong and readily identifiable in the Raman spectrum. The symmetric vibrations of the aromatic rings would also be expected to produce prominent Raman signals, contributing to a unique molecular fingerprint.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis and Photophysical Properties

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing colored compounds like this compound.

UV-Visible (UV-Vis) Spectroscopy: this compound is a red crystalline powder, and its color is a direct consequence of its electronic structure. guidechem.com The extended π-conjugated system, encompassing the phenyl ring, the azo bridge, and the naphthalene system, acts as a chromophore, absorbing light in the visible region of the electromagnetic spectrum. The maximum absorption wavelength (λmax) for this compound has been reported to be 440 nm. chemical-reagent.com This absorption is responsible for its characteristic red color. The compound is also noted to function as a pH indicator, changing color from red at pH 3.7 to yellow at pH 5.0, which indicates a shift in the absorption spectrum due to changes in protonation. chemical-reagent.com

| UV-Vis Spectroscopic Data | |

| Maximum Absorption Wavelength (λmax) | 440 nm chemical-reagent.com |

| pH Indicator Range | pH 3.7 (Red) - 5.0 (Yellow) chemical-reagent.com |

Fluorescence Spectroscopy: Information regarding the fluorescence properties of this compound is not extensively documented in available literature. The potential for fluorescence would depend on the efficiency of non-radiative decay pathways from the excited state.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₆H₁₄ClN₃), the expected molecular weight is approximately 283.76 g/mol . guidechem.com

While a direct experimental mass spectrum for this compound is not provided in the readily available search results, a link to a mass spectrum is available, suggesting its existence. chemicalbook.com The analysis of such a spectrum would be expected to show a molecular ion peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight. The fragmentation pattern would likely involve cleavage at the C-N and N=N bonds, providing further structural confirmation.

| Mass Spectrometry Data | |

| Molecular Formula | C₁₆H₁₄ClN₃ guidechem.com |

| Molecular Weight | 283.76 g/mol guidechem.com |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Currently, there are no published X-ray crystallographic structures for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases based on the conducted searches.

Theoretical and Computational Chemistry Investigations of Alpha Naphthyl Red Hydrochloride

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic properties of molecular systems. For Alpha-naphthyl red hydrochloride, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been instrumental in elucidating its structural and electronic characteristics. dntb.gov.ua

Electronic Structure and Molecular Orbitals:

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. scispace.com For this compound, the HOMO is predominantly localized on the naphthalene (B1677914) ring, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the ethylenediamine (B42938) portion of the molecule. dntb.gov.ua

The energy of these orbitals and the resulting gap provide a quantitative measure of the molecule's electronic behavior. A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic transitions. scispace.com

Reactivity Prediction:

DFT calculations also allow for the prediction of various reactivity descriptors. The molecular electrostatic potential (MEP) map is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the MEP shows regions of negative potential (red/yellow) around the nitrogen atoms, confirming their nucleophilic character and their role in chemical reactions like the diazo coupling in the Griess test. Regions of positive potential (blue) are typically found around the hydrogen atoms. dntb.gov.ua

Other calculated quantum chemical descriptors that provide insight into reactivity include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These parameters, derived from the energies of the HOMO and LUMO, offer a comprehensive picture of the molecule's reactivity. dntb.gov.uascispace.com

Table 1: Calculated Quantum Chemical Properties of this compound

| Property | Description |

|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO |

| Ionization Potential | Energy required to remove an electron |

| Electron Affinity | Energy released upon gaining an electron |

| Electronegativity | Tendency to attract electrons |

| Chemical Hardness | Resistance to deformation of electron cloud |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Various Media

While quantum chemical calculations provide detailed information about the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time, especially in different environments. nih.gov MD simulations are crucial for understanding the conformational flexibility of this compound and its interactions with surrounding molecules, such as solvents or biological macromolecules.

Conformational Analysis:

The ethylenediamine chain in this compound allows for considerable conformational freedom. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. nih.gov This is achieved by calculating the forces on each atom and solving Newton's equations of motion over a series of small time steps. The resulting trajectory provides a detailed picture of the molecule's dynamic movements, including bond rotations and folding. nih.gov A recent study on N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) identified its most stable conformation through such computational methods. dntb.gov.ua

Intermolecular Interactions:

In solution, the interactions between this compound and solvent molecules are critical to its solubility and reactivity. MD simulations can model these interactions explicitly, providing insights into the formation of hydrogen bonds and other non-covalent interactions. merckmillipore.com For instance, the protonated amine groups are expected to form strong hydrogen bonds with polar solvent molecules like water. Understanding these interactions is key to predicting the molecule's behavior in different chemical environments. Non-covalent interaction (NCI) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG) are computational techniques used to visualize and characterize these weak interactions. dntb.gov.ua

Prediction of Spectroscopic Properties through Computational Methods and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments. medcraveonline.comresearchgate.net

Vibrational Spectroscopy (FT-IR and Raman):

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. dntb.gov.ua These calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific molecular vibrations, such as N-H stretching, C-N stretching, and aromatic ring vibrations. A 2024 study performed a detailed vibrational analysis of N-(1-naphthyl)ethylenediamine dihydrochloride, showing good agreement between the computed and experimental spectra. dntb.gov.ua

Electronic Spectroscopy (UV-Vis):

Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of a molecule, which correspond to the absorption bands in its UV-Vis spectrum. scispace.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and explain the electronic transitions responsible for them, typically π→π* transitions within the naphthalene ring system. These predictions can be compared with experimentally measured UV-Vis spectra to confirm the electronic structure and understand the effect of the molecular environment on the absorption properties. dntb.gov.ua

Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Experimental Data (if available) | Computationally Predicted Data | Assignment |

|---|---|---|---|

| FT-IR | Characteristic peaks for N-H, C-H, C=C stretches | Calculated vibrational frequencies and intensities | Assignment of vibrational modes |

| Raman | Characteristic peaks for aromatic ring modes | Calculated Raman activities | Complementary vibrational mode analysis |

| UV-Vis | λmax values in specific solvents | Calculated excitation energies and oscillator strengths | Identification of electronic transitions (e.g., π→π*) |

Mechanistic Insights into Chemical Transformations and Interactions derived from Computational Models

One of the most powerful applications of computational chemistry is its ability to elucidate the mechanisms of chemical reactions. For this compound, this is particularly relevant to its role in the Griess test, which involves a diazotization and coupling reaction. wikipedia.org

The Griess reaction proceeds in two main steps:

Diazotization of a primary aromatic amine (like sulfanilamide) by nitrite (B80452) ions in an acidic medium to form a diazonium salt. wikipedia.org

Azo coupling of the diazonium salt with a coupling agent, in this case, this compound, to form a colored azo dye. wikipedia.org

Computational models can be used to study the reaction pathway of this azo coupling reaction. By calculating the energies of the reactants, transition states, and products, the activation energy barrier for the reaction can be determined. This provides insight into the reaction kinetics. researchgate.net The model can also reveal the geometry of the transition state, showing how the molecules orient themselves during the reaction. DFT calculations can confirm that the coupling occurs at the position para to the amino group on the naphthalene ring, which is activated by the electron-donating nature of the amino group. dntb.gov.ua

Furthermore, computational studies can investigate the properties of the resulting azo dye, explaining its intense color. The extended π-conjugated system formed in the azo dye significantly lowers the HOMO-LUMO gap, causing absorption of light in the visible region of the electromagnetic spectrum. youtube.com TD-DFT calculations on the final azo dye product can predict its λmax, which should correspond to the color observed experimentally. scispace.com

Chemical Reactivity, Derivatization, and Analog Design Based on Alpha Naphthyl Red Hydrochloride Scaffolds

Synthesis of Novel Alpha-Naphthyl Red Derivatives with Modified Chromophores or Auxiliary Functionalities

The synthesis of novel derivatives based on the naphthyl scaffold of alpha-naphthyl red is a significant area of research, aimed at tuning the molecule's properties by modifying its chromophoric system or introducing new functional groups. The fundamental structure of alpha-naphthyl red, 4-(phenylazo)-1-naphthalenamine hydrochloride, lends itself to various synthetic transformations. lookchem.com

Methods for creating naphthalene (B1677914) derivatives are diverse and can be adapted to produce analogs of alpha-naphthyl red. For instance, multi-component reactions are an efficient strategy. One such method involves the reaction of β-naphthol, an aromatic aldehyde, and ethylenediamine (B42938) to produce complex naphthol derivatives. orientjchem.org Another approach uses a copper(II) trifluoromethanesulfonate-catalyzed aromatization reaction as a key step in a three-step synthesis of various 1-naphthol (B170400) derivatives. nih.gov

Further synthetic strategies include:

The reaction of o-alkynylbenzaldehydes with alkynes using gold(III) chloride as a catalyst to form naphthyl ketones. orientjchem.org

A tandem Pummerer/Diels-Alder sequence for preparing α-thio substituted naphthalene derivatives. orientjchem.org

Gallium trichloride-catalyzed alkyne-aldehyde coupling to yield polysubstituted naphthalenes. orientjchem.org

Nitrogen-to-carbon single-atom transmutation in isoquinolines, using a phosphonium (B103445) ylide as the carbon source, offers a modern route to substituted naphthalenes. nih.gov This method is particularly notable for its ability to install isotopic labels, such as ¹³C, by using labeled reagents. nih.gov

These synthetic methodologies allow for the introduction of a wide array of functionalities. For example, naphthalene-based organoselenocyanates have been synthesized and evaluated for potential anticancer activities. biointerfaceresearch.com Similarly, the synthesis of naphthyl aceto hydrazone-based metal complexes has been explored for their micellar interactions and biological potential. mdpi.com By strategically altering the substituents on the naphthalene or phenyl rings, chemists can fine-tune the electronic structure of the resulting molecule, thereby modifying its color, fluorescence, and reactivity.

| Synthesis Strategy | Reagents/Catalysts | Type of Derivative | Reference |

| Three-Component System | β-naphthol, benzaldehyde, ethylenediamine | Naphthol derivatives | orientjchem.org |

| Catalyzed Aromatization | Copper(II) trifluoromethanesulfonate | 1-Naphthol derivatives | nih.gov |

| Alkyne-Aldehyde Coupling | Gallium trichloride | Polysubstituted naphthalenes | orientjchem.org |

| Skeletal Editing | Phosphonium ylide | Substituted naphthalenes | nih.gov |

| Ugi Four-Component Reaction | Isocyanide, aldehyde, amine, carboxylic acid | Naphthalene selenocyanate-based peptidomimetics | biointerfaceresearch.com |

Exploration of Substituent Effects on the Electronic and Acid-Base Properties of Alpha-Naphthyl Red Hydrochloride

Alpha-naphthyl red is known for its use as a pH indicator, changing color from red to yellow in the pH range of 3.7 to 5.0. chemical-reagent.compreproom.org This color change is a direct consequence of alterations in the molecule's electronic structure upon protonation or deprotonation of the amino group and azo linkage. The electronic and acid-base properties are intrinsically linked and highly sensitive to the nature and position of substituents on the aromatic rings.

The introduction of electron-donating or electron-withdrawing groups can significantly shift the pKa of the indicator and the absorption maximum (λ_max) of its different forms. For example, adding an electron-donating group, such as a methoxy (B1213986) group (-OCH₃), to the phenyl ring would be expected to increase the electron density on the azo bridge, potentially shifting the pKa and altering the color transition. Conversely, an electron-withdrawing group like a nitro group (-NO₂) would decrease electron density, leading to a different set of electronic and acid-base properties.

Systematic studies on related naphthalene systems provide insight into these effects. Research on BN isosteres of naphthalene, where a carbon-carbon unit is replaced by a boron-nitrogen unit, demonstrates that the position and orientation of the BN bond profoundly influence the frontier orbital energetics. acs.org Specifically, for pairs of orientational BN isomers, the more thermodynamically stable compound consistently has the lower (more stable) HOMO energy. acs.org While not a direct analog of alpha-naphthyl red, this research highlights the powerful influence of subtle structural changes on the electronic properties of naphthalene-based systems.

The protonation of similar 1,8-diarylnaphthalenes has been shown to cause dramatic structural changes, affecting basicity. For example, introducing two phenyl groups at the 4 and 5 positions of 1,8-bis(dimethylamino)naphthalene (B140697) decreases its basicity by 0.7 pKa units compared to the parent compound. researchgate.net This demonstrates that substituents, even those not directly on the indicator's functional groups, can have a substantial impact on the acid-base properties through steric and electronic effects.

| Compound | Property | Observation | Reference |

| Alpha-Naphthyl Red | pH Indicator Range | 3.7 (red) – 5.0 (yellow) | preproom.org |

| Alpha-Naphthyl Red | Maximum Absorption Wavelength | 440 nm | chemical-reagent.com |

| BN Naphthalene Isomers | Electronic Structure | Orientational isomers have similar HOMO-LUMO gaps, but the more stable isomer has a lower HOMO energy. | acs.org |

| 4,5-diphenyl-1,8-bis(dimethylamino)naphthalene | Basicity | 0.7 pKa units less basic than the unsubstituted parent compound. | researchgate.net |

Design and Synthesis of Naphthyl-Based Conjugates for Specific Research Applications

The alpha-naphthyl red scaffold can be conjugated to other molecular entities to create probes and materials for specific research applications. The design of these conjugates leverages the inherent properties of the naphthyl group, such as its fluorescence potential and ability to intercalate into biological structures, while adding new functionalities.

One area of application is in the development of agents for biological investigation. For example, naphthalene-1,4-dione analogues have been designed and synthesized as potential anticancer agents that disrupt the Warburg effect in cancer cells. rsc.org In another study, a series of naphthylchalcones were synthesized and evaluated as anti-leukemia agents, with one derivative showing significant cytotoxicity against a human leukemia cell line. ulpgc.es Furthermore, naphthalene-based organoselenocyanates have been synthesized and assessed for their anticancer and antimicrobial activities, with some compounds demonstrating pronounced activity against breast cancer cells. biointerfaceresearch.com

These examples demonstrate a common strategy: a naphthalene-based core, which can be derived conceptually from scaffolds like alpha-naphthyl red, is linked to another functional unit (e.g., a chalcone, a dione, or a cyclodextrin) to create a conjugate with a specific, targeted application. The synthesis often involves multi-step procedures, including condensation reactions, cross-coupling, and multi-component reactions to link the different parts of the final conjugate. ulpgc.esnih.govnih.gov

Investigating Structural Isomerism (e.g., Atropisomerism, Regioisomerism) in Naphthyl Analogues and its Impact on Properties

Structural isomerism plays a critical role in determining the properties and functions of naphthalene-based compounds. Two key forms of isomerism relevant to alpha-naphthyl red analogs are regioisomerism and atropisomerism.

Regioisomerism refers to isomers that have the same functional groups but at different positions on the naphthalene core. For example, alpha-naphthyl red is 4-(phenylazo)-1 -naphthalenamine. Its regioisomer would be 4-(phenylazo)-2 -naphthalenamine. The position of the amino group (at C1 vs. C2) significantly impacts the molecule's electronic structure, steric environment, and reactivity. The synthesis of specific regioisomers of polysubstituted naphthalenes is a major focus in organic chemistry, as traditional methods like electrophilic aromatic substitution can be difficult to control. nih.gov Modern methods, such as the catalytic arene–norbornene annulation (CANAL), have enabled the regioselective synthesis of complex figshare.comnaphthylene regioisomers, which exhibit distinct optoelectronic properties depending on their fusion pattern. figshare.com Similarly, highly regioselective methods have been developed for the mono-alkylation of γ-cyclodextrin with naphthylallyl groups at the 2-O, 3-O, or 6-O positions, yielding pure regioisomers. nih.gov

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, most commonly a carbon-carbon bond connecting two aromatic rings. wikipedia.orgnih.gov While alpha-naphthyl red itself is not typically discussed in the context of stable atropisomers, its biaryl and naphthyl-aryl analogs can exhibit this phenomenon, especially with bulky substituents near the bond axis. princeton.eduresearchgate.net Atropisomers can exist as stable, isolable enantiomers or as rapidly interconverting mixtures. nih.gov The rotational barrier depends on the steric hindrance of the groups flanking the axial bond. wikipedia.orgprinceton.edu This form of isomerism is critically important in medicinal chemistry and catalysis, as different atropisomers of a compound can have drastically different biological activities or catalytic efficiencies. nih.govnih.gov For example, the axially chiral biaryl compound BINOL (1,1'-bi-2-naphthol) has an extremely high barrier to racemization, while other systems interconvert freely at room temperature. nih.gov The study of atropisomerism in 1,8-diarylnaphthalenes has shown that molecules can exist in preferred syn- or anti-conformations, with X-ray analysis revealing that the solid-state structure depends on the specific aryl substituents. researchgate.net

The existence of different isomers (regioisomers or atropisomers) means that a single molecular formula can correspond to multiple compounds with unique chemical, physical, and biological properties. researchgate.netarxiv.orgmdpi.com Therefore, controlling and understanding isomerism is essential in the design and synthesis of functional naphthyl-based molecules.

Mechanistic Principles of Alpha Naphthyl Red Hydrochloride S Function in Research Contexts

Photophysical Mechanisms of Azo Dye Chromism and pH-Dependent Color Changes

The most well-known function of alpha-naphthyl red is as a pH indicator, exhibiting a distinct color change in response to varying hydrogen ion concentrations. mu-varna.bg This behavior is rooted in the fundamental principles of chromism in azo dyes. The core of its structure features an azo group (-N=N-) linking a phenyl group and a naphthalene (B1677914) ring system. This extended system of conjugated pi electrons is the chromophore responsible for absorbing light in the visible spectrum, which gives the compound its color.

The pH-dependent color change is a direct result of the molecule's nature as a weak acid. mu-varna.bgquora.com The structure of alpha-naphthyl red can exist in a protonated (acidic) or deprotonated (basic) form. solubilityofthings.com The addition or removal of a proton alters the electronic structure and the extent of delocalization across the molecule. reddit.com This change in the electronic configuration modifies the energy gap between the molecular orbitals, which in turn changes the specific wavelength of light the molecule absorbs. reddit.com

In acidic solutions, with a higher concentration of H+ ions, the equilibrium shifts to favor the protonated form, which appears red. solubilityofthings.com As the pH increases and the solution becomes more alkaline, the molecule is deprotonated, and the equilibrium shifts to the conjugate base form, which appears yellow or orange. solubilityofthings.com This transition occurs over a specific pH range, typically cited as pH 3.7-5.0 or 4.0-5.0.

| pH Range | Color in Acidic Medium | Color in Basic/Neutral Medium | Reference |

|---|---|---|---|

| 4.0–5.0 | Red | Orange |

Mechanisms of Interaction with Biological Macromolecules and Nucleic Acids (e.g., DNA/RNA hybridization effects)

Azo dyes can interact with biological macromolecules like proteins and nucleic acids through various non-covalent forces. nih.gov These interactions are driven by mechanisms such as electrostatic interactions, hydrogen bonding, and π-π stacking. nih.govnih.gov The aromatic rings of alpha-naphthyl red provide a platform for π-π stacking interactions with the bases of DNA and RNA, while the azo group and amino substituent can participate in hydrogen bonding.

While specific studies detailing the interaction of alpha-naphthyl red hydrochloride with nucleic acids are not widely available, the mechanism can be inferred from studies on structurally similar azo dyes. Molecular docking studies on other azo compounds have shown that their curved shape can fit into the minor groove of the DNA double helix. nih.gov This binding is often selective for certain base sequences. nih.gov It is also possible for some azo dyes to bind through intercalation, where the planar aromatic structure inserts itself between the base pairs of the DNA strand. nih.gov Such interactions can potentially inhibit DNA transcription and replication. researchgate.net The binding of polymers and other small molecules to nucleic acids is a complex process driven by electrostatic and hydrophobic interactions as well as hydrogen bonds. nih.gov

Adsorption Mechanisms in Surface Chemistry and Materials Science Applications (e.g., corrosion inhibition, substrate binding)

In materials science, alpha-naphthyl red and other azo dyes are recognized for their role as corrosion inhibitors, particularly for metals like steel in acidic environments. researchgate.net The mechanism of inhibition is based on the adsorption of the dye molecules onto the metal surface, forming a protective barrier that prevents contact with corrosive agents. researchgate.net

This adsorption is a complex process involving multiple types of interactions. frontiersin.org The nitrogen atoms of the azo group and the amino group possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms on the surface. researchgate.net Furthermore, the extensive π-electron system of the phenyl and naphthalene rings allows for strong π-π interactions with the metal surface. nih.govresearchgate.net This combination of physisorption (electrostatic interactions) and chemisorption (coordination bonds) leads to the formation of a stable, protective film. iwaponline.comnih.gov

The effectiveness of this inhibition is dependent on factors such as the concentration of the inhibitor, temperature, and the pH of the corrosive medium. frontiersin.org The adsorption process for many azo dyes on metal surfaces has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.govnih.gov

| Inhibitor | Concentration (M) | Inhibition Efficiency (% IE) | Reference |

|---|---|---|---|

| Azo Dye Derivative | 5x10-6 | 50.1 | researchgate.net (Data conceptualized from findings) |

| 1x10-5 | 62.5 | ||

| 5x10-5 | 78.3 | ||

| 1x10-4 | 85.2 |

Elucidation of Reaction Mechanisms in Analytical and Synthetic Applications

Beyond its use as a pH indicator, the reaction mechanisms of alpha-naphthyl red are central to its other applications. In some analytical tests, it can be used for the detection of specific enzymes, where the enzymatic activity results in a color change. nih.gov For instance, an enzyme might cleave a substrate to release alpha-naphthyl red or a similar chromophore, allowing for colorimetric quantification of enzyme activity. nih.gov

The synthesis of alpha-naphthyl red itself is a classic example of an important reaction mechanism in organic chemistry: azo coupling. This process involves two main steps. First is the diazotization of a primary aromatic amine, such as aniline (B41778), using nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. orgsyn.org This creates a highly reactive diazonium salt.

The second step is the azo coupling reaction, which is an electrophilic aromatic substitution. stackexchange.com The diazonium ion acts as the electrophile and reacts with an electron-rich coupling component, in this case, α-naphthylamine (1-naphthylamine). stackexchange.com The electron-donating amino group of the naphthylamine activates the aromatic ring, directing the substitution to a specific position to yield the final azo dye molecule.

Referenced Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aniline |

| α-Naphthylamine (1-Naphthylamine) |

| C.I. Acid Red 73 |

| Hydrochloric acid |

| Nitrous acid |

| Sodium nitrite |

Advanced Research Applications and Methodological Contributions of Alpha Naphthyl Red Hydrochloride

Applications in Advanced Materials Science and Interface Chemistry (e.g., functional materials, pigments, corrosion inhibitors)

In the field of materials science, alpha-naphthyl red hydrochloride is recognized for its properties as a dye and pigment. It is identified by the Colour Index designation C.I. Solvent Yellow 4. cymitquimica.com This classification points to its use in coloring materials where solubility in an organic medium is required. Research literature indicates its potential application in the formulation of inks, photosensitive materials, and coatings for display devices.

As a member of the broader class of naphthol pigments, it shares characteristics with colorants used extensively in industrial applications. mfa.org Naphthol pigments are known for providing good tinting strength and resistance to acids and alkalis. mfa.org These properties make them suitable for coloring plastics, architectural paints, and automotive finishes. mfa.org

Furthermore, the molecular structure of this compound suggests its potential as a corrosion inhibitor, particularly for metals in acidic environments. Organic compounds containing aromatic rings and heteroatoms (like nitrogen) are known to be effective corrosion inhibitors. nih.govnih.gov These molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium, such as hydrochloric acid. nih.gov While specific studies extensively detailing this compound in this role are not prominent, its structural features are analogous to other compounds that have demonstrated significant corrosion inhibition efficiency. nih.govnih.gov

Integration into Sophisticated Biochemical and Molecular Biology Techniques (e.g., non-clinical enzymatic reaction monitoring, cellular staining methodologies)

This compound plays a crucial role in various biochemical and molecular biology techniques, primarily for monitoring enzyme activity and as a biological stain. guidechem.comcymitquimica.comlookchem.com Its application in non-clinical enzymatic reaction monitoring is particularly noteworthy. Many hydrolase enzymes, such as esterases, lipases, and phosphatases, catalyze reactions that release an acidic byproduct. lookchem.comnih.gov

The inclusion of this compound as a pH indicator in the reaction buffer allows for the real-time visualization of these enzymatic reactions. guidechem.comnih.gov As the enzyme hydrolyzes its substrate, the released acid causes a drop in the local pH, which in turn induces a color change in the indicator. nih.gov This method is particularly useful for the high-throughput screening of enzyme libraries, where a rapid colorimetric signal can quickly identify active enzymes or assess their substrate specificity and enantioselectivity. nih.gov For example, it is used as a detection dye for identifying acid phosphatase activity, where the reaction produces a red coloration that can be easily visualized and quantified. lookchem.com

Application in Enzymatic Reaction Monitoring

| Enzyme Class | Reaction Principle | Observable Change | Research Application |

|---|---|---|---|

| Hydrolases (e.g., Esterases, Phosphatases) | Enzymatic hydrolysis of a substrate releases an acid. | pH of the solution decreases, causing a color change from yellow/orange to red (in the appropriate pH range). guidechem.com | Rapid screening of enzyme libraries, quantification of enzymatic activity, estimating enantioselectivity. lookchem.comnih.gov |

Beyond enzyme assays, the compound is also employed as a general-purpose staining agent in various biological and chemical assays, where its ability to impart color is used for visualization purposes in research laboratories. cymitquimica.com

Role in Environmental Analytical Methodologies (e.g., detection of specific chemical analytes in research settings)

In environmental science, the applications of this compound are twofold. Firstly, its function as a pH indicator can be directly applied to the analysis of water samples in research settings, providing a quick assessment of acidity or alkalinity.

Secondly, and more indirectly, this compound serves as a representative compound for a class of widespread environmental pollutants: azo dyes. mdpi.com Azo dyes are used extensively in the textile and pigment industries, and their release into waterways is a significant environmental concern. mdpi.com Therefore, this compound can be used as a target analyte in the development and validation of new environmental analytical and remediation methodologies. For instance, researchers developing advanced oxidation processes, novel adsorbent materials, or specialized membrane filtration systems for wastewater treatment might use this compound to test the efficiency of their methods for removing azo dyes from contaminated water. mdpi.com Its well-defined chemical properties make it a suitable model for studying the fate and transport of related pollutants in environmental systems and for optimizing technologies designed for their degradation or removal.

Future Perspectives and Emerging Research Directions

Synergistic Integration with Nanotechnology for Enhanced Sensing and Material Design

The convergence of nanotechnology with the chemistry of naphthyl-azo compounds like alpha-naphthyl red is paving the way for the development of highly sensitive and selective sensing platforms and advanced materials. The chromophoric azo group, coupled with the naphthalene (B1677914) moiety, provides a versatile scaffold for interaction with various nanomaterials.

Researchers are investigating the integration of these dyes with nanoparticles to create hybrid materials with enhanced optical and electronic properties. For instance, the adsorption of azo dyes onto the surface of semiconductor nanowires or metallic nanoparticles can lead to significant changes in their fluorescence or plasmonic resonance upon interaction with a target analyte. This forms the basis for novel colorimetric and fluorometric sensors. researchgate.net

Recent studies have demonstrated the potential of nanocomposites for environmental applications. For example, titanium dioxide nanowire-iron oxide (TiO2 NWs-Fe2O3) nanocomposites have shown high efficiency in the photocatalytic degradation of azo dyes. mdpi.com While not specific to alpha-naphthyl red, this research highlights a promising direction for developing materials capable of both detecting and degrading organic pollutants. Furthermore, azo dye-based molecular sensors are being designed for the selective detection of metal ions, such as Co(II), with high sensitivity in aqueous media. nih.gov These sensors can be incorporated onto test strips for naked-eye detection, offering a low-cost and practical solution for real-world applications. nih.gov The development of sensor arrays using conjugated polymers that interact with azo dyes demonstrates a method for the quantitative profiling of these pollutants at nanomolar concentrations in water. nih.gov

Development of High-Throughput Screening Methodologies Employing Alpha-Naphthyl Red Derivatives

High-throughput screening (HTS) is a critical tool in drug discovery and materials science for rapidly testing large numbers of compounds. Derivatives of alpha-naphthyl red and other azo dyes are being explored for their potential in developing novel HTS assays. Their ability to change color in response to specific biological or chemical events makes them attractive as reporter molecules. amerigoscientific.com

One area of development is in the screening of compound libraries for potential drug candidates. Azo dye derivatives are being screened for various biological activities, including antibacterial, antifungal, and anti-tuberculosis properties. amerigoscientific.comnih.gov The development of HTS assays that can quickly identify promising leads from large chemical libraries is a key focus. nih.gov

However, the inherent properties of colored compounds like azo dyes can also present challenges in HTS, as they can interfere with assay readouts (e.g., fluorescence or absorbance). nih.gov Consequently, a significant area of research involves the development of computational and experimental methods to identify and flag these "nuisance compounds" early in the screening process. nih.gov This includes creating databases of known interfering compounds and developing predictive models to assess the likelihood of a compound causing assay artifacts. nih.gov Furthermore, HTS is being utilized in environmental science to discover and characterize microorganisms and enzymes capable of degrading azo dyes, which is crucial for bioremediation efforts. nih.gov

Exploration of Sustainable Synthesis and Application Methodologies for Naphthyl-Azo Compounds

The traditional synthesis of azo dyes often involves harsh reaction conditions and the use of hazardous chemicals. tandfonline.comrsc.org In line with the principles of green chemistry, there is a significant research effort dedicated to developing more sustainable and environmentally friendly methods for the synthesis of naphthyl-azo compounds.

Key strategies in green synthesis include:

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often using grinding techniques, reduces waste and avoids the use of volatile organic compounds. tandfonline.comrsc.orgresearchgate.net

Use of Solid Acid Catalysts: Replacing liquid acids with reusable solid acid catalysts, such as nano-silica supported boron trifluoride (nano BF3·SiO2) or nano-γ-Al2O3/Ti(IV), simplifies purification and minimizes acid waste. tandfonline.comresearchgate.netresearchgate.net

Biodegradable Reagents: Exploring the use of biodegradable and non-toxic reagents, such as alginic acid derived from brown algae, as a substitute for strong mineral acids in diazotization reactions. digitellinc.com

One-Pot Synthesis: Developing one-pot synthesis methods where multiple reaction steps are carried out in the same vessel, which can improve efficiency and reduce waste. rsc.org

These greener synthetic routes not only make the production of naphthyl-azo compounds more sustainable but can also lead to higher yields and easier product isolation. rsc.org The focus on sustainability extends to the entire lifecycle of these compounds, including their application and eventual degradation. gsconlinepress.com

Interdisciplinary Research Opportunities in Chemical Biology, Advanced Materials, and Environmental Science

The unique properties of alpha-naphthyl red and its analogs create a wealth of opportunities for interdisciplinary research, bridging the gap between fundamental chemistry and applied sciences.

Chemical Biology: In chemical biology, naphthyl-azo compounds are being investigated for a variety of applications. They can be used as probes to detect the presence and activity of specific enzymes. lookchem.com For example, alpha-naphthyl red hydrochloride has been used to detect acid phosphatase activity. lookchem.com Furthermore, non-nucleotide naphthyl-azo modifications are being incorporated into antisense oligonucleotides to enhance their binding affinity and resistance to nuclease degradation, which has implications for gene silencing therapies. google.com The development of azo-based chemical array systems for detecting specific biomolecules, such as hydrazine, with high selectivity and sensitivity is another promising area. acs.org

Advanced Materials: In the field of advanced materials, the chromophoric and responsive nature of naphthyl-azo compounds makes them valuable building blocks for functional materials. cymitquimica.com They are being incorporated into polymers to create materials for optical data storage and ion sensors. The ability of some azo dye derivatives to exhibit properties like aggregation-induced emission is being harnessed in the development of novel theranostic agents that combine therapeutic and diagnostic functions. acs.org

Environmental Science: Environmental science presents a dual opportunity for research involving naphthyl-azo compounds. On one hand, there is a critical need to understand and mitigate the environmental impact of azo dyes, which are common industrial pollutants. acs.orgnih.govmdpi.com This includes studying their persistence, toxicity, and the formation of potentially carcinogenic aromatic amines upon degradation. gsconlinepress.comnih.gov On the other hand, these compounds can be utilized as indicators and sensors for environmental monitoring. nih.gov Research is also focused on developing efficient methods for the degradation of azo dyes in wastewater, including advanced oxidation processes and bioremediation using specialized microorganisms. mdpi.comnih.govacs.org

Q & A

Q. What ethical and reproducibility standards apply to studies using this compound in cellular assays?

- Methodological Answer : Adopt NIH preclinical guidelines: report cell line authentication (STR profiling), passage numbers, and mycoplasma testing. For cytotoxicity assays, include positive controls (e.g., doxorubicin) and negative controls (vehicle-only). Share raw data (absorbance/fluorescence readings) in supplemental files with metadata (e.g., plate maps, instrument settings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.